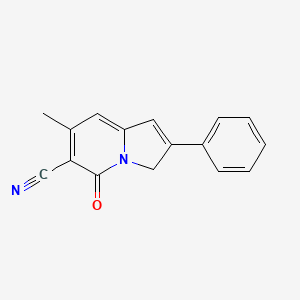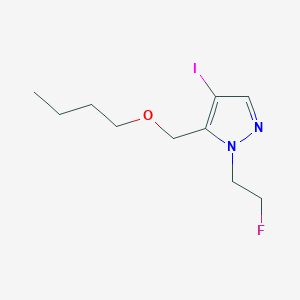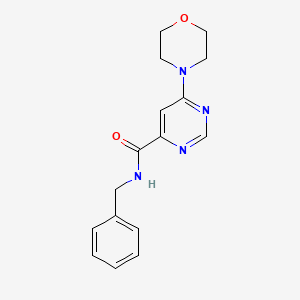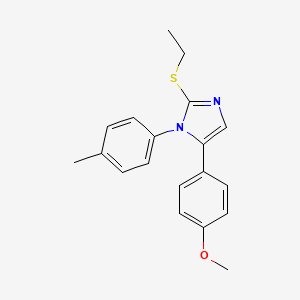![molecular formula C16H18N4 B2516307 3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone CAS No. 946386-88-5](/img/structure/B2516307.png)
3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazone derivatives, including those with a pyrazole component, are known for their wide range of pharmacological properties . They have been designed and synthesized to screen their inflammatory activity .
Synthesis Analysis
While specific synthesis methods for “3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone” are not available, similar compounds have been synthesized by oxidative cyclization of thiourea derivatives using molecular iodine under mild conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by employing different spectral techniques including FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of a hydrazone derivative by reaction with hydrazine . This is followed by a reaction with a base and heat to convert the hydrazone to an alkane .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectral techniques, including FTIR, 1H NMR, 13C NMR, and HRMS .Applications De Recherche Scientifique
Biological Activities
Pyrazoles, the family to which this compound belongs, have been found to have a wide range of biological activities . They have been used as scaffolds in the synthesis of bioactive chemicals . Specifically, they have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been studied for its neurotoxic potentials. It has been found to affect the activity of Acetylcholinesterase (AchE) and the level of Malondialdehyde (MDA) in the brain of alevins . This could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Oxidative Stress
The compound has been linked to oxidative stress. It has been found that the compound forms under oxidative stress . This could be used to assess oxidative damage depending on assays of DNA and protein modifications .
Drug Discovery
Pyrazoles have been used extensively in drug discovery due to their wide range of biological activities . They have been used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles have been used due to their confirmed biological and pharmacological activities .
Coordination Chemistry
In coordination chemistry, pyrazoles have been used due to their nitrogen-based hetero-aromatic ring structure .
Organometallic Chemistry
In organometallic chemistry, pyrazoles have been used due to their remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Techniques
There have been various strategies for the synthesis of pyrazoles, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These techniques have been used to synthesize the compound “3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole” and its derivatives .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPDJJQRIEVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)



![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)
![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)

![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)